molecular formula C9H11ClFNO3 B6217297 methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride CAS No. 2742656-51-3

methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride

Cat. No.: B6217297
CAS No.: 2742656-51-3
M. Wt: 235.6
InChI Key:
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Description

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, a fluorine atom, and a methoxy group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a methoxybenzoate derivative, followed by nitration, reduction, and esterification reactions. The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect various biochemical pathways, making the compound of interest for drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-4-methoxybenzoate
  • Methyl 3-amino-5-fluorobenzoate
  • Methyl 4-amino-3-fluorobenzoate

Uniqueness

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

2742656-51-3

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.6

Purity

0

Origin of Product

United States

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